N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline
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Overview
Description
(4E)-6-BROMO-N,2-BIS(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is a synthetic organic compound that belongs to the class of chromen-imines This compound is characterized by the presence of a bromo group at the 6th position and two methoxyphenyl groups attached to the nitrogen and carbon atoms of the chromen-imine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-BROMO-N,2-BIS(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE typically involves a multi-step process. One common method includes the following steps:
Condensation Reaction: The initial step involves the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one.
Imine Formation: The final step involves the formation of the imine by reacting the brominated intermediate with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of (4E)-6-BROMO-N,2-BIS(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-6-BROMO-N,2-BIS(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4E)-6-BROMO-N,2-BIS(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4E)-6-BROMO-N,2-BIS(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
Uniqueness
(4E)-6-BROMO-N,2-BIS(4-METHOXYPHENYL)-4H-CHROMEN-4-IMINE is unique due to the presence of the bromo group and the specific arrangement of methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18BrNO3 |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
6-bromo-N,2-bis(4-methoxyphenyl)chromen-4-imine |
InChI |
InChI=1S/C23H18BrNO3/c1-26-18-8-3-15(4-9-18)23-14-21(20-13-16(24)5-12-22(20)28-23)25-17-6-10-19(27-2)11-7-17/h3-14H,1-2H3 |
InChI Key |
MXKBJDMNDMVLSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)OC)C4=C(O2)C=CC(=C4)Br |
Origin of Product |
United States |
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